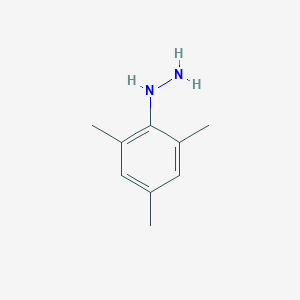

Mesitilihidrazina

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to mesitylhydrazine often involves cycloaddition reactions, where pyrido or pyrrolo precursors react with BMes2-containing alkynes, leading to brightly fluorescent derivatives (Yang et al., 2015). Another approach includes the reaction of benzoylhydrazine with molybdenum complexes, yielding complexes with unique bonding and electronic properties (Fitzroy et al., 1985).

Molecular Structure Analysis

Crystal structure and spectroscopic techniques, such as FT-IR, UV-vis, NMR spectroscopy, and X-ray diffraction, are crucial for characterizing the molecular structure of hydrazine derivatives. These techniques provide insights into the geometry, bonding, and electronic structure of the molecules (Arshad et al., 2015).

Chemical Reactions and Properties

Arylhydrazines, similar in functionality to mesitylhydrazine, are versatile electrophilic partners in cross-coupling reactions, used for synthesizing biologically active molecules and as arylation agents in oxidative cross-coupling reactions (Hosseinian et al., 2018).

Physical Properties Analysis

The study of hydrazine derivatives often involves examining their liquid crystalline properties, such as smectic phases and their thermal behavior, which are determined through differential scanning calorimetry, polarizing optical microscopy, and X-ray measurements (Parra et al., 2006).

Chemical Properties Analysis

Reactions involving hydrazine derivatives with other chemical entities, such as thiohydroxamate complexes, demonstrate complex reaction pathways, including redox reactions and bond cleavage, leading to the formation of novel complexes with interesting magnetic and electronic properties (Fitzroy et al., 1985). These studies highlight the reactive versatility and potential applications of mesitylhydrazine and its derivatives in various chemical contexts.

Aplicaciones Científicas De Investigación

Síntesis de Metileneaziridinas

La mesitilihidrazina puede utilizarse en la síntesis de metileneaziridinas . Las metileneaziridinas son un subconjunto especial de aziridinas que presentan un doble enlace C–C exocíclico en el anillo de tres miembros. Han encontrado un gran potencial en la síntesis orgánica .

, es una sustancia versátil y esencial en química. . .Síntesis de Compuestos Heterocíclicos

Las hidrazidas y sus derivados heterocíclicos pueden sintetizarse mediante transformación de la parte usando this compound como precursor . Estos compuestos tienen el potencial de promover la innovación e impulsar los esfuerzos de investigación en una amplia gama de áreas científicas al cerrar la brecha entre la química fundamental y las aplicaciones prácticas .

Actividad Biológica

Se ha informado que las hidrazidas y sus derivados, que pueden sintetizarse a partir de this compound, poseen diversas actividades farmacológicas, como antiviral, antioxidante, antimicrobiana, antimalárica, antiinflamatoria, analgésica, anticancerígena, antifúngica y antibacteriana .

Safety and Hazards

Propiedades

IUPAC Name |

(2,4,6-trimethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKZANLHDRKRQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352839 | |

| Record name | mesitylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13636-54-9 | |

| Record name | mesitylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

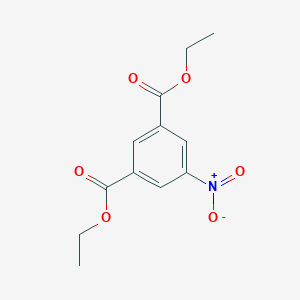

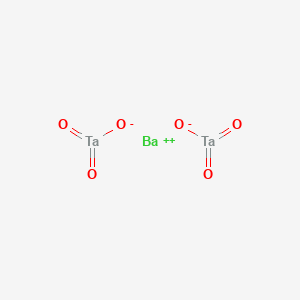

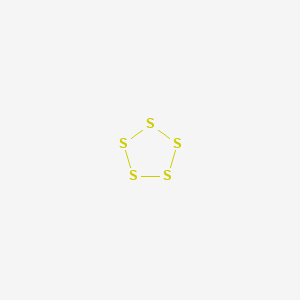

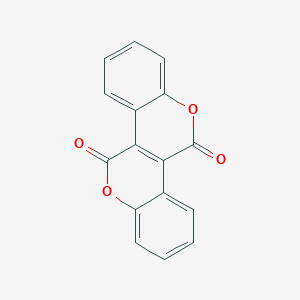

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)